N,N',N"-Tritosyldiethylenetriamine disodium salt N,N',N"-Tritosyldiethylenetriamine disodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13334628
InChI: InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Molecular Formula: C25H29N3Na2O6S3
Molecular Weight: 609.7 g/mol

N,N',N"-Tritosyldiethylenetriamine disodium salt

CAS No.:

Cat. No.: VC13334628

Molecular Formula: C25H29N3Na2O6S3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

N,N',N

Specification

Molecular Formula C25H29N3Na2O6S3
Molecular Weight 609.7 g/mol
IUPAC Name disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide
Standard InChI InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
Standard InChI Key HWXFIPYUNYRUJA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

N,N',N''-Tritosyldiethylenetriamine disodium salt belongs to the class of protected amines, where three tosyl (p-toluenesulfonyl) groups shield the nitrogen atoms of diethylenetriamine. The disodium salt form enhances solubility in polar solvents such as ethanol and methanol . The IUPAC name, disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide, reflects its branched structure with three aromatic sulfonyl groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight609.69 g/mol
Melting Point275°C (decomposition)
Solubility25 mg/mL in 95% ethanol
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)[N-]CCN...

The compound’s stability under ambient conditions and solubility profile make it suitable for reactions in alcoholic solvents, particularly methanol .

Synthesis and Industrial Preparation

The synthesis of N,N',N''-Tritosyldiethylenetriamine disodium salt involves sequential tosylation of diethylenetriamine. Commercial routes typically employ 1,2-dibromoethane in dimethylformamide (DMF) to cyclize the intermediate into 1,4,7-triazacyclononane derivatives . A representative protocol includes:

  • Reacting diethylenetriamine with excess p-toluenesulfonyl chloride in a basic aqueous solution to protect all three amine groups.

  • Neutralizing the reaction mixture with sodium hydroxide to precipitate the disodium salt .

Table 2: Synthetic Conditions and Yields

ReactantSolventTemperatureProduct Purity
Diethylenetriamine + Tosyl chlorideDMF/H₂O0–25°C≥97%

Industrial suppliers such as Sigma-Aldrich and VulcanChem offer the compound with purities exceeding 97%, underscoring its reproducibility at scale.

Coordination Chemistry and Metal Complexation

A hallmark of N,N',N''-Tritosyldiethylenetriamine disodium salt is its role as a precursor for polydentate ligands. Upon deprotection, the resulting triazacyclononane framework coordinates transition metals via its three nitrogen donors. Studies highlight its complexation with Ag(I) and Cu(II), forming stable complexes with distinct redox properties . For instance, copper(II) complexes derived from this ligand exhibit quasi-reversible electron-transfer behavior, as evidenced by cyclic voltammetry .

Table 3: Reported Metal Complexes

Metal IonCoordination GeometryApplication Area
Ag(I)LinearAntimicrobial agents
Cu(II)Square planarCatalytic oxidation

The ligand’s flexibility allows tuning of metal-centered reactivity, making it valuable in designing catalysts for organic transformations .

Applications in Macrocyclic Ligand Synthesis

Deprotection of the tosyl groups via hydrolysis or acid treatment yields 1,4,7-triazacyclononane, a tridentate ligand pivotal in supramolecular chemistry . This macrocycle forms encapsulating complexes with metals, enabling applications in:

  • MRI Contrast Agents: Gadolinium(III) complexes for enhanced imaging .

  • Catalysis: Copper-mediated oxidation of alkenes and alkynes .

  • Sensor Development: Luminescent europium(III) complexes for ion detection .

The ligand’s rigid cavity stabilizes high oxidation states of metals, a feature exploited in industrial oxidation processes .

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